Iopamidol Impurity D
Description
Properties
CAS No. |
87932-11-4 |
|---|---|
Molecular Formula |
C14H15I3N2O7 |
Molecular Weight |
703.99 g/mol |
IUPAC Name |
3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C14H15I3N2O7/c1-4(22)12(23)19-11-9(16)6(13(24)18-5(2-20)3-21)8(15)7(10(11)17)14(25)26/h4-5,20-22H,2-3H2,1H3,(H,18,24)(H,19,23)(H,25,26)/t4-/m0/s1 |
InChI Key |
BWAZWHDKQIBKFB-BYPYZUCNSA-N |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(S)-3-[[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]carbonyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodobenzoic Acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iopamidol Impurity D involves the use of a novel compound as a starting material. The process includes the addition of triethylamine or diisopropylethylamine in N-dimethylacetamide solution, followed by the addition of thanomin. The reaction is carried out at room temperature, and the product is obtained after refluxing and filtration .
Industrial Production Methods
The industrial production of this compound involves preparative high-performance liquid chromatography (prep-HPLC) for the separation and purification of the compound. This method ensures high purity and recovery rates, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Iopamidol Impurity D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Synthesis and Quality Control
Iopamidol Impurity D is synthesized as a byproduct during the production of iopamidol. The synthesis process involves complex chemical reactions that can lead to the formation of multiple impurities. A patented method outlines a synthetic route for this compound that includes the use of specific reagents and conditions to control impurity levels effectively. The objective is to maintain impurity concentrations below 0.1%, as stipulated by regulatory bodies like the European Pharmacopoeia and the American Pharmacopeia .
Research has indicated that impurities in pharmaceuticals can impact their safety profiles significantly. A study assessing the mutagenicity of chlorinated source water containing iodinated contrast media, including iopamidol, found that certain disinfection byproducts (DBPs) formed during chlorination could be cytotoxic and genotoxic . This highlights the importance of monitoring impurities like this compound in clinical applications.
Clinical Applications and Diagnostic Imaging
Iopamidol is primarily used as a contrast agent in X-ray imaging and computed tomography (CT) scans. The presence of impurities such as this compound can affect imaging quality and patient safety. Therefore, understanding its properties is essential for developing safer diagnostic protocols.
Table 2: Clinical Uses of Iopamidol
Environmental Impact and Regulatory Considerations
The environmental impact of iodinated contrast media, including iopamidol, has been a growing concern due to their persistence in water systems and potential formation of harmful byproducts during water treatment processes . Regulatory frameworks are being established to monitor these substances in drinking water to mitigate health risks associated with exposure.
Case Study 1: Mutagenicity Assessment
A study analyzed extracts from chlorinated water containing iopamidol, revealing new DBPs that were highly cytotoxic . The findings underscore the need for rigorous testing of impurities like this compound to ensure public health safety.
Case Study 2: Clinical Trials
Clinical trials involving iopamidol have assessed its safety profile concerning hematological effects, indicating no significant adverse reactions linked to impurities like this compound when administered within recommended dosages .
Mechanism of Action
The mechanism of action of Iopamidol Impurity D involves its interaction with specific molecular targets and pathways. As an impurity of iopamidol, it shares similar properties and mechanisms. Iopamidol works by absorbing X-rays, allowing for clearer imaging of blood vessels, organs, and other tissues during radiologic examinations .
Comparison with Similar Compounds
Similar Compounds
Iopamidol Impurity A: 5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.
Iopamidol Impurity H: 4-Chloro-N,N′-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(2-hydroxypropanoyl)amino)2,6-diiodobenzene-1,3-dicarboxamide.
Uniqueness
Iopamidol Impurity D is unique due to its specific chemical structure and properties, which make it an essential reference standard for the quality control of iopamidol. Its distinct functional groups and reactivity patterns differentiate it from other impurities and related compounds .
Biological Activity
Iopamidol is a non-ionic, water-soluble contrast agent widely used in various radiological procedures, including myelography and angiography. However, impurities such as Iopamidol Impurity D can affect the overall quality and safety of the product. This article delves into the biological activity of this compound, examining its synthesis, potential health effects, and relevant case studies.
1. Synthesis of this compound
This compound is synthesized through a series of chemical reactions involving key intermediates. The synthesis typically involves:
- Starting Materials : The synthesis begins with a compound containing acid chloride groups.
- Reaction Conditions : The reaction is conducted in a solvent like N,N-dimethylacetamide with triethylamine or diisopropylethylamine to maintain a pH greater than 7.
- Final Steps : After several purification steps, this compound is obtained by adjusting the pH and separating the product from by-products .
The following table summarizes the synthetic route:
| Step | Chemical Reaction | Conditions |
|---|---|---|
| 1 | Acylation | 20-40 °C, pH > 7 |
| 2 | Hydrolysis | Room temperature, pH < 7 |
| 3 | Purification | Filtration and drying |
2. Biological Activity and Health Effects
Iopamidol itself is generally considered safe for short-term use; however, the presence of impurities like this compound can raise concerns regarding toxicity and adverse effects. Key findings include:
- Toxicity Profile : While Iopamidol is not toxic in its pure form, impurities can lead to unexpected reactions when exposed to chlorination in water systems, potentially forming harmful by-products .
- Clinical Observations : In clinical settings, iopamidol has been associated with fewer adverse events compared to other contrast agents. For instance, a study showed that patients receiving iopamidol had significantly lower rates of major adverse events during cardiac angiography compared to those receiving diatrizoate .
3. Case Studies and Research Findings
Several studies have investigated the implications of this compound in clinical practice:
- Case Study on Meconium Obstruction : A study involving extremely low-birth-weight infants treated with iopamidol enema reported an 88% improvement rate without significant complications. This suggests that iopamidol can be effective even in sensitive populations when used correctly .
- Environmental Impact : Research has shown that iopamidol can be detected in surface waters, raising concerns about environmental exposure and potential long-term health effects due to accumulation in aquatic ecosystems .
4. Conclusion
This compound presents both challenges and considerations in its application as a contrast agent. While it plays a crucial role in diagnostic imaging, ongoing research is necessary to fully understand its biological activity and long-term effects on human health and the environment. Future studies should focus on refining synthesis methods to minimize impurities and assess their clinical significance more thoroughly.
Q & A
Q. Table 1: Example Validation Parameters for Impurity D Quantification
Q. Table 2: Key ICH Guidelines for Impurity Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
